3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3-methanesulfonylphenyl group and at position 2 with a propanamide linker bearing a 4-chlorobenzenesulfonyl moiety.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O6S2/c1-29(24,25)15-4-2-3-12(11-15)17-21-22-18(28-17)20-16(23)9-10-30(26,27)14-7-5-13(19)6-8-14/h2-8,11H,9-10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTZIEGGSIRJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chlorobenzenesulfonyl chloride and 3-methanesulfonylphenyl hydrazine, which are then reacted under controlled conditions to form the desired product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
Key Observations :
- The target compound uniquely combines two sulfonyl groups (4-chlorobenzenesulfonyl and methanesulfonylphenyl), enhancing its electron-withdrawing character compared to analogs with single sulfonyl or thioether groups .
- Heterocyclic variations (e.g., thiazolo-triazole in vs. oxadiazole in the target) influence solubility and binding affinity .
Physicochemical Properties
- The target’s dual sulfonyl groups may increase crystallinity and melting point.
- Spectroscopic Data :
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic molecule that incorporates multiple functional groups, including sulfonamide and oxadiazole moieties. These structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article aims to provide a detailed overview of the biological activity associated with this compound, including data tables, case studies, and research findings.
Molecular Formula and Weight
- Molecular Formula : C22H17ClN4O6S2
- Molecular Weight : 532.97 g/mol
Structural Features
The compound consists of:
- A sulfonamide group , which is known for its antibacterial properties.
- An oxadiazole ring , often associated with anticancer and anti-inflammatory activities.
- A benzamide derivative , which has been widely studied for various pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structures to 3-(4-chlorobenzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | G2/M arrest |
| Compound B | A549 | 10.0 | Apoptosis induction |
| Compound C | SW480 | 7.5 | Caspase activation |
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory effects. Sulfonamides have been used in the treatment of various inflammatory conditions due to their ability to inhibit certain enzymes involved in the inflammatory response.
Antimicrobial Activity
Similar sulfonamide compounds have demonstrated antimicrobial properties against a range of bacteria. The presence of the benzene sulfonyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls.
Case Study 1: In Vitro Evaluation
In a study evaluating the biological activity of related oxadiazole compounds, researchers synthesized several derivatives and tested their efficacy against human cancer cell lines (MCF-7, A549, SW480). The results indicated that modifications at the benzene ring significantly influenced anticancer activity, with some compounds achieving IC50 values as low as 5 µM .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to understand how different substituents on the oxadiazole ring affect biological activity. It was found that introducing electron-withdrawing groups enhanced cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
